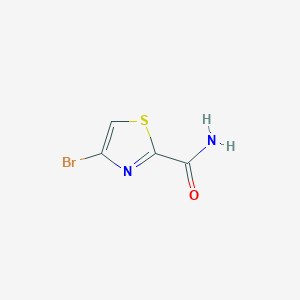

4-Bromothiazole-2-carboxamide

Overview

Description

4-Bromothiazole-2-carboxamide is a chemical compound with the molecular formula C4H3BrN2OS . It has a molecular weight of 207.05 . It is typically stored in an inert atmosphere and under -20°C .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are related to 4-Bromothiazole-2-carboxamide, has been reported . Eight compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of 4-Bromothiazole-2-carboxamide consists of a bromine atom attached to a thiazole ring, which also carries a carboxamide group . The InChI code for this compound is 1S/C4H3BrN2OS/c5-4-7-2 (1-9-4)3 (6)8/h1H, (H2,6,8) .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromothiazole-2-carboxamide are not available, related compounds such as 2-aminothiazole-4-carboxylate Schiff bases have been studied . These compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .Physical And Chemical Properties Analysis

4-Bromothiazole-2-carboxamide is a solid at room temperature .Scientific Research Applications

Synthesis and Characterization

- Novel aminoethyl-, aminopropyl-, and aminobutyl-substituted thiazole-4-carboxamides, analogues of piperidinyl-thiazole fungicides, have been synthesized, showing varied synthetic approaches based on chain length, including using 2-bromothiazole derivatives (Sulzer‐Mossé, Lamberth, & Kubizna, 2017).

- An improved method for synthesizing ethyl 2-bromothiazole-4-carboxylate has been developed, leading to the creation of 2-bromo-thiazole-4-carboxy acid through various reactions and characterizations (Zhou, 2009).

Electrochemical Studies

- The electrochemical reduction of 2-bromothiazole has been explored at carbon cathodes in acetonitrile, revealing insights into the behavior of thiazole and bromothiazole compounds during electrochemical processes (Chang & Peters, 1998).

Antitumor and Antiproliferative Effects

- Studies on the synthesis and characterization of new bromothiazole derivatives with amino acids for inhibiting colon cancer were conducted, showing significant antiproliferative and cytotoxic effects on human adenocarcinoma-derived cell lines (Vale et al., 2017).

Synthesis of Thiazole Derivatives

- Various syntheses of thiazole carboxylic acids have been described, utilizing compounds like 2-bromothiazole and 5-bromothiazole, thus providing new methodologies for creating these acids (Beyerman, Berben, & Bontekoe, 2010).

Interaction with DNA and Poly(deoxyadenylylthymidylic acid)

- The interaction of 2-substituted thiazole-4-carboxamides with poly(deoxyadenylylthymidylic acid) has been studied, providing insights into the potential for these compounds in the field of genetics and drug development (Sakai, Riordan, & Glickson, 1982).

Antiviral Activity

- Certain thiazole C-nucleosides synthesized from glycosyl cyanides exhibited significant antiviral activity and potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Development of Thiazole-based Chemotypes

- The evolution of thiazole-based chemotypes, such as methyl isoxazoleazepines, has been detailed, demonstrating their potential as inhibitors in various biological pathways (Hewitt et al., 2015).

Safety and Hazards

The safety information for 4-Bromothiazole-2-carboxamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Bromothiazole-2-carboxamide are not available, research on related compounds such as 2-aminothiazole-4-carboxylate Schiff bases suggests potential for further study . These compounds have shown promising antibacterial and antifungal potential, suggesting that they could be considered as antagonists against target enzymes .

Mechanism of Action

Target of Action

4-Bromothiazole-2-carboxamide is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The interaction of 4-Bromothiazole-2-carboxamide with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may exert diverse molecular and cellular effects .

properties

IUPAC Name |

4-bromo-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-2-1-9-4(7-2)3(6)8/h1H,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZULRTZCBCPPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromothiazole-2-carboxamide | |

CAS RN |

912639-91-9 | |

| Record name | 4-bromo-1,3-thiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796279.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2796282.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2796286.png)

![2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2796289.png)

![N-[3,5-bis(trifluoroMethyl)phenyl]-N'-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea](/img/structure/B2796290.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2796298.png)

![N'-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetyl}-3-(dimethylamino)benzohydrazide](/img/structure/B2796301.png)